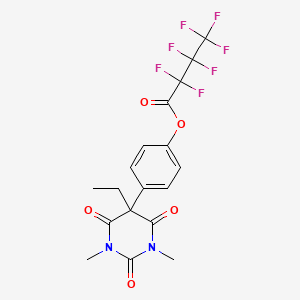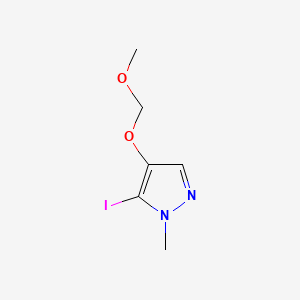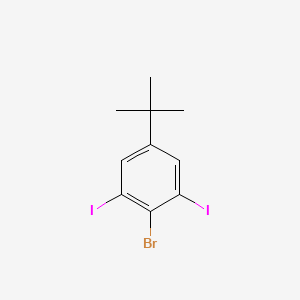
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, iodine, and tert-butyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene typically involves halogenation reactions. One common method is the bromination of 5-(tert-butyl)-1,3-diiodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding dehalogenated products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its halogenated nature makes it a versatile intermediate in various synthetic pathways.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for the exploration of new drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with electron-rich sites on other molecules, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene can be compared with other halogenated aromatic compounds such as:
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene: This compound has similar halogenation but differs in the presence of methyl groups instead of iodine atoms.
2-Bromo-5-(tert-butyl)isophthalic acid: This compound contains carboxylic acid groups, making it more polar and reactive in different chemical environments.
The uniqueness of this compound lies in its combination of bromine, iodine, and tert-butyl groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C10H11BrI2 |
|---|---|
Molekulargewicht |
464.91 g/mol |
IUPAC-Name |
2-bromo-5-tert-butyl-1,3-diiodobenzene |
InChI |
InChI=1S/C10H11BrI2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
RLTWHHQYMJDFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








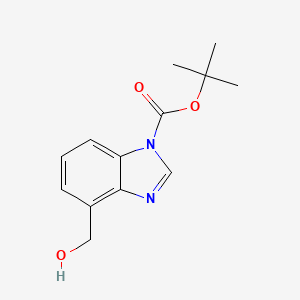
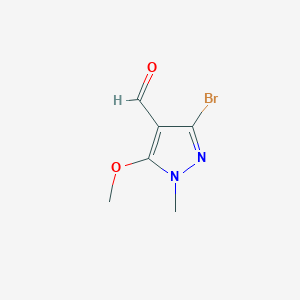
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)


